(5E)-5-{4-[(4-ethoxyphenyl)(prop-2-en-1-yl)amino]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-({4-[(4-ETHOXYPHENYL)(PROP-2-EN-1-YL)AMINO]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, an ethoxyphenyl group, and a prop-2-en-1-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({4-[(4-ETHOXYPHENYL)(PROP-2-EN-1-YL)AMINO]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the ethoxyphenyl and prop-2-en-1-ylamino groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({4-[(4-ETHOXYPHENYL)(PROP-2-EN-1-YL)AMINO]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The ethoxyphenyl and prop-2-en-1-ylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
(5E)-5-({4-[(4-ETHOXYPHENYL)(PROP-2-EN-1-YL)AMINO]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5E)-5-({4-[(4-ETHOXYPHENYL)(PROP-2-EN-1-YL)AMINO]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its interaction with cellular proteins and DNA.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone ring structure.
Ethoxyphenyl Derivatives: Compounds containing the ethoxyphenyl group.
Prop-2-en-1-ylamino Derivatives: Compounds with the prop-2-en-1-ylamino group.
Uniqueness
What sets (5E)-5-({4-[(4-ETHOXYPHENYL)(PROP-2-EN-1-YL)AMINO]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H22N2O2S2 |
---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
(5E)-5-[[4-(4-ethoxy-N-prop-2-enylanilino)phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H22N2O2S2/c1-4-14-24(18-10-12-19(13-11-18)26-5-2)17-8-6-16(7-9-17)15-20-21(25)23(3)22(27)28-20/h4,6-13,15H,1,5,14H2,2-3H3/b20-15+ |
InChI Key |
IWTRCAMOCUSCMG-HMMYKYKNSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N(CC=C)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC=C)C2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.